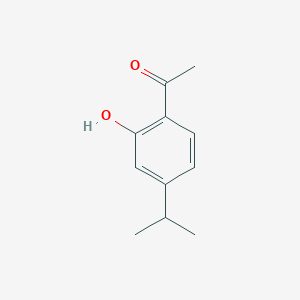

2'-Hydroxy-4'-isopropylacetophenone

Description

2'-Hydroxy-4'-isopropylacetophenone (IUPAC name: 1-[2-hydroxy-4-(1-methylethyl)phenyl]ethanone) is an acetophenone derivative featuring a hydroxyl (-OH) group at the 2' position and an isopropyl (-CH(CH₃)₂) group at the 4' position of the aromatic ring. This compound is synthesized via the Fries rearrangement of 2-isopropylphenyl acetate using AlCl₃ as a catalyst at 140°C . Its structural features, particularly the hydroxyl group, enable hydrogen bonding and chelation, making it a versatile intermediate in organic synthesis. Notably, it has been utilized in the preparation of novel compounds for treating Parkinson’s disease, highlighting its pharmaceutical relevance .

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-(2-hydroxy-4-propan-2-ylphenyl)ethanone |

InChI |

InChI=1S/C11H14O2/c1-7(2)9-4-5-10(8(3)12)11(13)6-9/h4-7,13H,1-3H3 |

InChI Key |

NUHRFQHHSVUAIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)C)O |

Origin of Product |

United States |

Scientific Research Applications

Structure

- Molecular Formula : CHO

- Molecular Weight : 178.23 g/mol

- Functional Groups : Hydroxy group (-OH), ketone group (C=O)

Physical Properties

- Appearance : Typically a white or off-white crystalline solid

- Solubility : Soluble in organic solvents like ethanol and acetone

Organic Synthesis

2'-Hydroxy-4'-isopropylacetophenone serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various derivatives through reactions such as:

- Alkylation : The hydroxy group can be alkylated to introduce different substituents, enhancing the compound's properties for specific applications.

- Esterification : Reacting with carboxylic acids to form esters, which are valuable in fragrance and flavor industries.

Case Study: Synthesis of Chiral Alcohols

Research has demonstrated that derivatives of acetophenones, including 2'-hydroxy-4'-isopropylacetophenone, can undergo asymmetric allylation reactions to produce chiral alcohols. In one study, the compound was subjected to zinc hydroxide-catalyzed asymmetric allylation, yielding products with high enantiomeric excess (up to 98% ee) under optimized conditions .

Photoinitiators in Polymer Chemistry

This compound is also employed as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization makes it valuable in:

- Coatings : Enhancing durability and chemical resistance.

- Adhesives : Providing rapid curing times and strong bonds.

Data Table: Photoinitiator Efficacy

| Compound | UV Absorption Max (nm) | Polymerization Rate (s) | Applications |

|---|---|---|---|

| 2'-Hydroxy-4'-isopropylacetophenone | 320 | 5 | Coatings, Adhesives |

| Other Photoinitiators | Varies | Varies | Varies |

Pharmaceutical Applications

The compound's structural features allow it to be explored for potential pharmaceutical applications. It can act as a precursor for synthesizing various bioactive compounds, including:

- Anti-inflammatory agents

- Analgesics

Case Study: Anti-inflammatory Activity

In a study focusing on the anti-inflammatory properties of acetophenone derivatives, it was found that compounds similar to 2'-hydroxy-4'-isopropylacetophenone exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic benefits .

Material Science

In material science, this compound is explored for its role in developing advanced materials such as:

- Liquid Crystals : Used in displays and optical devices due to its liquid crystalline properties.

- Dyes : Its chemical structure allows for modifications that enhance color properties in dye applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The substituents on the acetophenone backbone significantly influence physical properties such as boiling point, solubility, and reactivity. Key analogs include:

2'-Hydroxy-4'-methylacetophenone

- Substituents : 2'-OH, 4'-methyl (-CH₃).

- Properties: Lower molecular weight compared to the isopropyl analog.

- Application : Exhibits acaricidal activity and serves as a precursor for sulfonated derivatives .

2'-Hydroxy-4'-methoxyacetophenone

- Substituents : 2'-OH, 4'-methoxy (-OCH₃).

- Properties : The electron-donating methoxy group enhances stability against oxidation.

- Synthesis: Prepared via condensation of acetophenone with formaldehyde, followed by hydrolysis .

- Application: Critical intermediate in synthesizing lomefloxacin, a fluoroquinolone antibiotic .

4'-(2-Methylpropyl)acetophenone (4'-Isobutylacetophenone)

- Substituents : 4'-isobutyl (-CH₂CH(CH₃)₂).

- Properties: Higher boiling point (134–135°C) due to increased molecular weight and branching compared to 2'-Hydroxy-4'-isopropylacetophenone (121–129°C) .

Cynanoneside B

Chemical Reactivity

- Hydroxyl Group: The 2'-OH in 2'-Hydroxy-4'-isopropylacetophenone participates in hydrogen bonding and metal chelation, enhancing reactivity in electrophilic substitution reactions. This contrasts with methoxy or methyl groups, which are less acidic and more electron-donating .

- Isopropyl vs. Isobutyl: The isopropyl group offers moderate steric hindrance, balancing reactivity and stability, whereas the bulkier isobutyl group in 4'-(2-methylpropyl)acetophenone may hinder certain reactions .

Preparation Methods

Historical Context and Challenges in Traditional Synthesis

The conventional synthesis of 2'-Hydroxy-4'-isopropylacetophenone has relied on Friedel-Crafts acylation , a method involving the reaction of m-cresol with acylating agents like isobutyryl chloride in the presence of Lewis acids such as aluminum trichloride . While effective, this approach suffers from several limitations:

-

Low selectivity : Competing reactions often yield byproducts, necessitating costly purification steps.

-

Environmental impact : The use of solvents like carbon disulfide and the generation of acidic wastewater pose significant disposal challenges .

-

Yield constraints : Typical yields for the intermediate (4-hydroxy-2-methyl) phenylisopropyl ketone rarely exceed 60%, with further etherification steps introducing additional inefficiencies .

These drawbacks have driven the development of alternative methodologies, particularly those leveraging thiocyanate-mediated reactions and solid-supported catalysts .

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts reaction efficiency. The table below summarizes performance metrics from the patented method :

| Catalyst Type | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Silica-supported chlorosulfonic acid | 50–120 | 84.0 | 99.0 |

| Sulfonyl chloride on silica | 97.5 | 84.2 | 99.0 |

| Recycled catalyst (Example 2) | 120 | 83.6 | 99.0 |

Key findings:

-

Silica-supported catalysts demonstrate consistent performance across multiple cycles.

-

Higher temperatures (e.g., 120°C) reduce reaction time without compromising yield .

Etherification and Deprotection Strategies

While the patented method produces an ether-protected intermediate, 2'-Hydroxy-4'-isopropylacetophenone requires a free hydroxyl group. Adapting this route would involve:

-

Selective Deprotection : Acidic or basic hydrolysis of the isopropoxy group.

-

Alternative Protecting Groups : Using tert-butyldimethylsilyl (TBS) ethers, which offer higher stability during Grignard reactions.

Notably, the original patent avoids deprotection steps, suggesting that further optimization would be required to isolate the hydroxylated product .

Environmental and Industrial Considerations

The shift toward green chemistry is evident in modern synthetic routes:

-

Solvent Recovery : Toluene and tetrahydrofuran (THF) are reclaimed during filtrate desolventization, reducing raw material costs .

-

Catalyst Reusability : Silica-supported catalysts are reused for up to five cycles without significant activity loss .

-

Waste Minimization : The process generates <5% acidic wastewater compared to traditional methods .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2'-Hydroxy-4'-isopropylacetophenone, and what critical parameters influence yield?

- Methodology : The synthesis often involves nucleophilic substitution or Friedel-Crafts acylation. A key parameter is pH control (3–6), as demonstrated in analogous acetophenone derivatives, where pH 4 optimizes reaction efficiency . Post-synthesis purification typically employs steam distillation and solvent extraction (e.g., benzene), followed by reduced-pressure rectification to isolate the product .

- Key Considerations : Monitor reaction temperature (60–80°C) and stoichiometric ratios of precursors to minimize side products.

Q. What spectroscopic techniques are recommended for structural confirmation of 2'-Hydroxy-4'-isopropylacetophenone?

- Analytical Workflow :

- NMR : and NMR to identify hydroxyl (-OH), isopropyl, and ketone groups. Compare with reference data for 4'-hydroxyacetophenone derivatives (e.g., 12.3 ppm for phenolic -OH) .

- IR : Confirm carbonyl (C=O) stretch near 1680–1700 cm and hydroxyl (-OH) stretch at 3200–3600 cm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 176.25 for 4'-isobutylacetophenone analogs) validate molecular weight .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for 2'-Hydroxy-4'-isopropylacetophenone derivatives?

- Data Contradiction Analysis :

- Assay Validation : Standardize bioactivity assays (e.g., MIC for antifungal studies) using controls like 2',6'-dihydroxy-4'-methoxyacetophenone, which shows consistent antifungal activity .

- Structural Analog Comparison : Compare substituent effects (e.g., isopropyl vs. methoxy groups) on activity using QSAR models .

- Batch Consistency : Verify compound purity via HPLC (>95%) to rule out impurities affecting results .

Q. What experimental design considerations are critical for studying the proteomic interactions of 2'-Hydroxy-4'-isopropylacetophenone?

- Methodology :

- Affinity Chromatography : Immobilize the compound on resins to capture binding partners. Use crosslinkers like DSS for stable protein-ligand complexes .

- LC-MS/MS Analysis : Identify interacting proteins via tryptic digestion and peptide sequencing. Validate using knockout cell lines or competitive binding assays .

Safety and Handling

Q. What precautions are necessary for handling 2'-Hydroxy-4'-isopropylacetophenone in laboratory settings?

- Safety Protocols :

- PPE : Wear nitrile gloves and safety goggles due to irritant properties observed in related hydroxyacetophenones .

- Ventilation : Use fume hoods during synthesis or high-concentration preparations to avoid inhalation risks .

- Storage : Keep in amber glass containers at 2–8°C to prevent photodegradation, as recommended for phenolic ketones .

Comparative Studies

Q. How do structural modifications (e.g., isopropyl vs. methoxy substituents) alter the physicochemical properties of 2'-Hydroxy-4'-isopropylacetophenone?

- Case Study :

- Solubility : Isopropyl groups enhance lipophilicity (logP ~2.8) compared to methoxy derivatives (logP ~1.9), affecting solvent compatibility .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals higher melting points for isopropyl derivatives (e.g., 105–110°C) due to steric stabilization .

Bioactivity and Mechanism

Q. What methodologies are employed to assess the antifungal mechanisms of 2'-Hydroxy-4'-isopropylacetophenone derivatives?

- Experimental Design :

- In Vitro Assays : Use Candida albicans or Aspergillus fumigatus cultures to determine minimum inhibitory concentrations (MIC) .

- Enzyme Inhibition : Test inhibition of fungal lanosterol 14α-demethylase via UV-Vis spectroscopy, comparing IC values to fluconazole .

- Synergy Studies : Combine with azoles to evaluate synergistic effects using checkerboard assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.